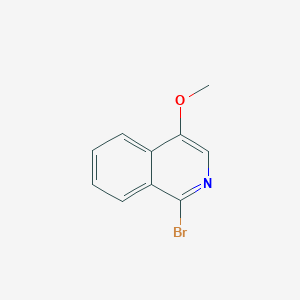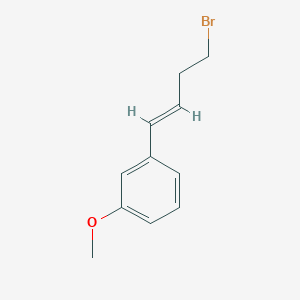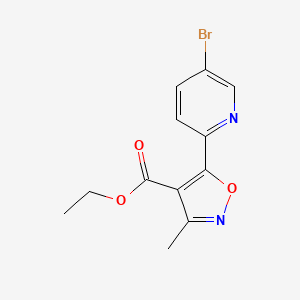
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester
Descripción general
Descripción
“5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester” is a complex organic compound that contains several functional groups. It has a pyridine ring (a six-membered aromatic ring with one nitrogen atom), an isoxazole ring (a five-membered ring with one nitrogen atom and one oxygen atom), a carboxylic acid ester group, and a bromine atom. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring might be formed through a condensation reaction, the isoxazole ring might be formed through a cyclization reaction, and the carboxylic acid ester group might be introduced through an esterification reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and isoxazole rings would likely contribute to the compound’s aromaticity and stability. The bromine atom would be a heavy, polarizable atom that could engage in halogen bonding interactions. The carboxylic acid ester group would be a polar, potentially reactive group .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced with other groups through nucleophilic substitution reactions. The carboxylic acid ester group could be hydrolyzed to form a carboxylic acid and an alcohol. The compound could also potentially participate in cycloaddition reactions due to the presence of the isoxazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make the compound relatively rigid. The bromine atom and the carboxylic acid ester group would make the compound polar, which could influence its solubility and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester, due to its complex structure, finds its primary applications in the field of organic synthesis and chemical transformations. This compound serves as an essential intermediate in various synthesis processes, contributing to the creation of structurally diverse molecules. For instance, it has been utilized in the intramolecular cyclization processes, as seen in the synthesis of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate (Remizov et al., 2019). Such reactions are crucial for generating new compounds with potential applications in various fields, including medicinal chemistry and material science.
X-ray Powder Diffraction Studies
In addition to its synthetic applications, 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester has been the subject of X-ray powder diffraction studies, which are pivotal in understanding the crystalline structures of chemical compounds. Such analyses are essential for determining the arrangement of atoms within a molecule and are vital in fields like pharmaceuticals, where crystal structure can influence a drug's properties and efficacy (Wang et al., 2017).
Scaffold for Functionalized Isoxazoles
This compound also acts as a convenient scaffold for the synthesis of highly functionalized isoxazoles, an important class of heterocyclic compounds. These functionalized isoxazoles find extensive use in pharmaceutical and agrochemical research due to their varied biological activities (Ruano et al., 2005). The ability to generate diverse isoxazole derivatives from a single scaffold like 5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid ethyl ester is significant for accelerating drug discovery and development processes.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-3-17-12(16)10-7(2)15-18-11(10)9-5-4-8(13)6-14-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMAYWRKZVHOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)
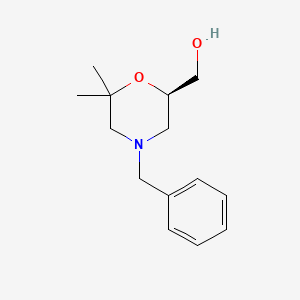
![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)



![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)
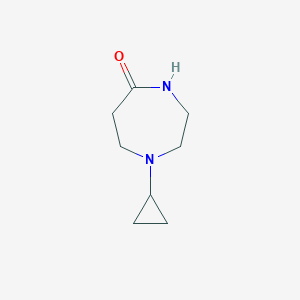
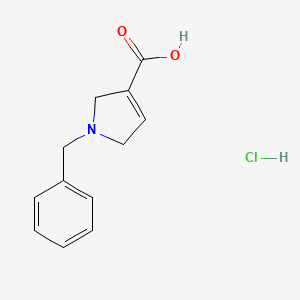
![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)
